3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione
Description
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is a β-diketone derivative featuring a fluorinated aromatic substituent. Its structure consists of a pentane-2,4-dione backbone conjugated with a 4-fluorophenyl group via a methylidene (–CH=) linkage. Its synthesis typically involves aldol condensation reactions between acetylacetone and substituted benzaldehydes under catalytic conditions .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOMOOLOBVXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327210 | |
| Record name | NSC637171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-94-2 | |
| Record name | NSC637171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The substituent on the phenyl ring significantly influences physical properties such as melting point, solubility, and spectral characteristics. A comparative analysis is provided in Table 1.
Table 1: Substituent Effects on Key Properties of Pentane-2,4-dione Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and bromo substituents enhance reaction yields (80–88%) due to increased electrophilicity of the benzaldehyde precursor .
- Hydrogen Bonding : Hydroxy and methoxy groups (e.g., Acetyl Zingerone) introduce strong O–H and C–O stretches in IR spectra, correlating with higher polarity and hydrogen bond acidity .
- Fluorine Effects: The 4-fluoro substituent contributes to moderate hydrogen bond acidity, as fluorinated β-diketones exhibit unique electronic properties distinct from non-fluorinated analogs .
Catalytic Reactions
- Aldol Condensation: The target compound is synthesized via nanoporous aluminosilicate-catalyzed aldol reactions, similar to derivatives with methoxy or nitro groups . Ethoxy and propoxy substituents require milder conditions due to their electron-donating nature .
- Metal Coordination: Unlike Schiff base derivatives (e.g., 3-[(carboxyphenylamino)methylidene]pentane-2,4-dione), which form stable metal complexes via N–H⋯O hydrogen bonds , the fluorophenyl analog may exhibit weaker coordination due to the absence of amine groups.
Functionalization Potential
- Thio Derivatives : Replacement of the methylidene group with a thioether (–S–) linkage, as in 3-[(4-chlorophenyl)thio]pentane-2,4-dione, alters reactivity toward electrophiles and nucleophiles .
- Azido Derivatives : The 4-azidophenyl analog serves as a precursor for click chemistry, enabling applications in metal-organic frameworks (MOFs) .
Hydrogen Bonding and Descriptors
Abraham’s solvation parameters reveal critical differences:
- Hydrogen Bond Acidity (α) : Fluorinated derivatives (α ≈ 0.3) exhibit higher acidity than alkyl-substituted analogs (α ≈ 0), attributed to the electron-withdrawing effect of fluorine .
- Hydrogen Bond Basicity (β): Non-fluorinated derivatives (β ≈ 0.8) show greater basicity due to lone pairs on oxygen atoms in the diketone moiety .
Biological Activity
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione, a compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is CHFO. The presence of a fluorine atom in the phenyl group is significant as it influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
The biological activity of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is attributed to its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific biological context. For instance, it may inhibit enzymes involved in metabolic pathways or activate cellular receptors that regulate critical processes.
Antimicrobial Properties
Research indicates that 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione exhibits notable antimicrobial activity . A study evaluated its efficacy against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.
Anticancer Activity
The anticancer potential of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC values:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
These results indicate that the compound may selectively target cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the effectiveness of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione in preclinical models:
- In Vivo Study on Tumor Growth : A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction in tumor cells.
- Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced the overall anticancer efficacy, suggesting potential for combination therapy approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
